molecular formula C24H21Cl2NSi2 B14712530 Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- CAS No. 18737-00-3

Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl-

Cat. No.: B14712530
CAS No.: 18737-00-3
M. Wt: 450.5 g/mol
InChI Key: XTMUAAIZPSSJGN-UHFFFAOYSA-N
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Description

Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl-: is a chemical compound known for its unique structure and properties. It is part of the silanamine family, which includes compounds containing silicon, nitrogen, and hydrogen atoms. This compound is characterized by the presence of two phenyl groups and two chlorine atoms attached to the silicon and nitrogen atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- typically involves the reaction of chlorodiphenylsilane with diphenylamine in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as toluene or dichloromethane, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also includes purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups such as alkyl or aryl groups.

    Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides or aryl halides, and the reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: The major products are substituted silanamines with various functional groups.

    Oxidation Reactions: The major products are silanol derivatives.

    Reduction Reactions: The major products are silane derivatives.

Scientific Research Applications

Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.

    Medicine: Research is being conducted on the potential use of silicon-containing compounds in drug delivery systems and as therapeutic agents.

    Industry: The compound is used in the production of specialty polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The presence of chlorine atoms and phenyl groups allows for versatile reactivity, enabling the compound to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

  • Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1-methyl-1-phenyl-
  • Silanamine, 1-chloro-N,N,1,1-tetramethyl-

Comparison: Silanamine, 1-chloro-N-(chlorodiphenylsilyl)-1,1-diphenyl- is unique due to the presence of two phenyl groups and two chlorine atoms, which provide distinct reactivity and properties compared to other silanamine compounds. The presence of these groups allows for specific interactions and applications that are not possible with other similar compounds.

Properties

CAS No.

18737-00-3

Molecular Formula

C24H21Cl2NSi2

Molecular Weight

450.5 g/mol

IUPAC Name

[chloro-[[chloro(diphenyl)silyl]amino]-phenylsilyl]benzene

InChI

InChI=1S/C24H21Cl2NSi2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,27H

InChI Key

XTMUAAIZPSSJGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(N[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl

Origin of Product

United States

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